Cas no 844856-55-9 (3'-BROMO-4-DIMETHYLAMINOBIPHENYL)

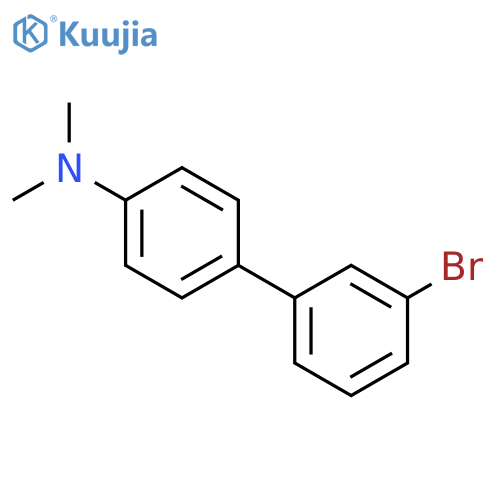

844856-55-9 structure

商品名:3'-BROMO-4-DIMETHYLAMINOBIPHENYL

CAS番号:844856-55-9

MF:C14H14BrN

メガワット:276.171662807465

MDL:MFCD06201391

CID:2199344

PubChem ID:2756944

3'-BROMO-4-DIMETHYLAMINOBIPHENYL 化学的及び物理的性質

名前と識別子

-

- 3'-BROMO-4-DIMETHYLAMINOBIPHENYL

- 4-(3-bromophenyl)-N,N-dimethylaniline

- 3'-bromo-N,N-dimethylbiphenyl-4-amine

- 3-Bromo-4'-dimethylaminobiphenyl

- DTXSID40373644

- 844856-55-9

- 3'-Bromo-N,N-dimethyl-[1,1'-biphenyl]-4-amine

-

- MDL: MFCD06201391

- インチ: InChI=1S/C14H14BrN/c1-16(2)14-8-6-11(7-9-14)12-4-3-5-13(15)10-12/h3-10H,1-2H3

- InChIKey: SWNJUROMDSKNPG-UHFFFAOYSA-N

- ほほえんだ: CN(C)C1=CC=C(C=C1)C2=CC(=CC=C2)Br

計算された属性

- せいみつぶんしりょう: 275.03096Da

- どういたいしつりょう: 275.03096Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 209

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.4

- トポロジー分子極性表面積: 3.2Ų

3'-BROMO-4-DIMETHYLAMINOBIPHENYL 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AX76275-5g |

3'-Bromo-N,N-dimethyl-[1,1'-biphenyl]-4-amine |

844856-55-9 | 97% | 5g |

$2831.00 | 2024-04-19 | |

| Crysdot LLC | CD12025997-1g |

3'-Bromo-N,N-dimethyl-[1,1'-biphenyl]-4-amine |

844856-55-9 | 95+% | 1g |

$437 | 2024-07-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1771732-1g |

3'-Bromo-N,N-dimethyl-[1,1'-biphenyl]-4-amine |

844856-55-9 | 98% | 1g |

¥17298.00 | 2024-07-28 | |

| abcr | AB167299-5 g |

3-Bromo-4'-dimethylaminobiphenyl, 96%; . |

844856-55-9 | 96% | 5g |

€1373.40 | 2023-05-08 | |

| Fluorochem | 022573-1g |

3-Bromo-4'-dimethylaminobiphenyl |

844856-55-9 | 96% | 1g |

£370.00 | 2022-03-01 | |

| Fluorochem | 022573-5g |

3-Bromo-4'-dimethylaminobiphenyl |

844856-55-9 | 96% | 5g |

£981.00 | 2022-03-01 | |

| abcr | AB167299-1 g |

3-Bromo-4'-dimethylaminobiphenyl, 96%; . |

844856-55-9 | 96% | 1g |

€545.20 | 2023-05-08 | |

| abcr | AB167299-5g |

3-Bromo-4'-dimethylaminobiphenyl, 96%; . |

844856-55-9 | 96% | 5g |

€1373.40 | 2023-09-16 | |

| abcr | AB167299-1g |

3-Bromo-4'-dimethylaminobiphenyl, 96%; . |

844856-55-9 | 96% | 1g |

€1555.10 | 2025-03-19 | |

| A2B Chem LLC | AX76275-1g |

3'-Bromo-N,N-dimethyl-[1,1'-biphenyl]-4-amine |

844856-55-9 | 97% | 1g |

$1205.00 | 2024-04-19 |

3'-BROMO-4-DIMETHYLAMINOBIPHENYL 関連文献

-

Guo Jiang,Jian Feng,Mengdi Zhang,Shuidong Zhang,Hanxiong Huang RSC Adv., 2016,6, 107547-107555

-

Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

-

Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073

844856-55-9 (3'-BROMO-4-DIMETHYLAMINOBIPHENYL) 関連製品

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 849353-34-0(4-bromopyrimidin-5-amine)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:844856-55-9)3'-BROMO-4-DIMETHYLAMINOBIPHENYL

清らかである:99%

はかる:1g

価格 ($):397.0